molecular formula C10H16N4 B3217328 (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine CAS No. 1177480-17-9

(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine

Cat. No.: B3217328
CAS No.: 1177480-17-9
M. Wt: 192.26 g/mol
InChI Key: HLPCCWWWGIAENW-UHFFFAOYSA-N
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Description

(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Related compounds have been shown to have a pronounced plant growth stimulating effect , suggesting that its targets may be involved in plant growth and development.

Mode of Action

It’s known that the compound is part of a series of derivatives obtained from the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3h)-one with methyl chloroacetate, followed by hydrazinolysis . This suggests that the compound might interact with its targets through the pyrimidine fragment, which is common in many bioactive molecules.

Biochemical Pathways

Given its plant growth stimulating effect , it’s plausible that the compound may influence pathways related to plant growth and development.

Result of Action

The result of the action of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine is a pronounced plant growth stimulating effect . This suggests that the compound may have potential applications in agriculture, particularly in promoting plant growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis. The reaction conditions include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new materials with specific electronic or optical properties.

Biology:

Medicine:

Industry:

  • Potential applications in the development of agrochemicals and pharmaceuticals.
  • Used in the synthesis of intermediates for various industrial processes.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the methanamine group in this compound distinguishes it from other pyrimidine derivatives, potentially leading to unique biological activities and applications.
  • The combination of the pyrimidine ring with the pyrrolidine group and the methyl group may confer specific properties that are not observed in other similar compounds.

Properties

IUPAC Name

(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-6-9(7-11)13-10(12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPCCWWWGIAENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177480-17-9
Record name [6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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